molecular formula C16H29NO5 B12058880 5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Cat. No.: B12058880
M. Wt: 315.40 g/mol
InChI Key: IJMMECIIPUTJIH-UHFFFAOYSA-N
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Description

5-Cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (IUPAC name: (3S,4S)-5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid) is a synthetic Boc-protected amino acid derivative. It is commonly referred to as Boc-5-cyclohexylstatine . The compound features a cyclohexyl group at the C5 position, a hydroxyl group at C3, and a tert-butoxycarbonyl (Boc) protecting group on the amine at C2. Its molecular formula is C₁₆H₂₉NO₅, with a molar mass of 315.41 g/mol . The compound exists as a white powder, with a density of 1.121 g/cm³ and a boiling point of 498.1°C at 760 mmHg .

Key structural features include:

  • Boc group: Protects the amine during synthetic processes, ensuring stability under acidic conditions.
  • Hydroxyl group: Contributes to hydrogen bonding and solubility in polar solvents.

Properties

IUPAC Name

5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO5/c1-16(2,3)22-15(21)17-12(13(18)10-14(19)20)9-11-7-5-4-6-8-11/h11-13,18H,4-10H2,1-3H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMMECIIPUTJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid typically involves multiple steps, including the protection of functional groups, formation of carbon-carbon bonds, and deprotection. One common method involves the use of tert-butoxycarbonyl (BOC) protection for the amino group, followed by the formation of the cyclohexyl ring and subsequent hydroxylation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, are likely to be employed.

Chemical Reactions Analysis

Types of Reactions

5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohols or amines.

Scientific Research Applications

5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with proteins and enzymes, affecting their activity and function. The cyclohexyl ring provides hydrophobic interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Key Properties/Applications References
5-Cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid C₁₆H₂₉NO₅ 315.41 Cyclohexyl, Boc, hydroxyl Intermediate in peptide synthesis
5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentanoic acid (Boc-5-aminovaleric acid) C₁₀H₁₉NO₄ 217.26 Boc, linear alkyl chain Building block for peptide coupling
(2S,4S)-5-Biphenyl-4-yl-4-((S)-3-carboxy-3-cyclohexyl-propionylamino)-2-methyl-pentanoic acid C₂₈H₃₅NO₅ 465.59 Biphenyl, cyclohexyl, methyl Potential use in enzyme inhibition studies
(3S,4S)-3-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pentanoic acid C₂₃H₂₈NO₆ 414.47 Phenylmethoxyphenyl, Boc, hydroxyl Pharmacological research

Key Differences and Functional Implications

Lipophilicity and Solubility: The cyclohexyl group in the target compound increases its hydrophobicity compared to Boc-5-aminovaleric acid (linear alkyl chain) . This may enhance its ability to cross lipid membranes but reduce aqueous solubility.

Synthetic Utility: The Boc group in all listed compounds ensures amine protection during solid-phase peptide synthesis (SPPS). However, the cyclohexylstatine structure in the target compound is critical for protease inhibition, a feature absent in simpler analogs like Boc-5-aminovaleric acid .

Biological Activity :

  • The hydroxyl group in the target compound and its biphenyl analog may participate in hydrogen bonding with biological targets, enhancing binding affinity.
  • Biphenyl and phenylmethoxyphenyl substituents (in ) introduce steric bulk, which could influence selectivity for specific receptors or enzymes.

Safety and Handling :

  • The target compound requires precautions against inhalation and skin contact due to unstudied toxicological profiles . Similar Boc-protected compounds (e.g., Boc-Arg-OH ) share these handling requirements, emphasizing the need for protective equipment.

Table 2: Stability and Reactivity Comparison

Compound Stability in Air Reactivity with Oxidizers Decomposition Products
Target compound Stable Incompatible NOₓ, CO₂, CO
Boc-5-aminovaleric acid Moisture-sensitive Reactive with strong acids CO₂, tert-butyl alcohol
(2S,4S)-5-Biphenyl-4-yl analog Data unavailable Likely reactive Aromatic byproducts

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